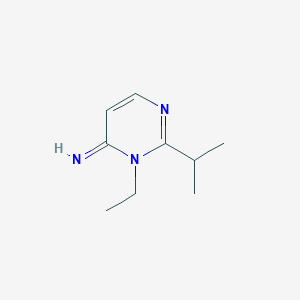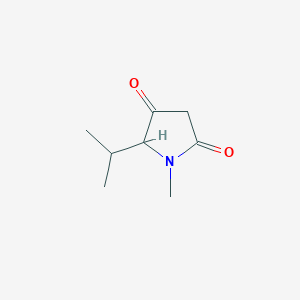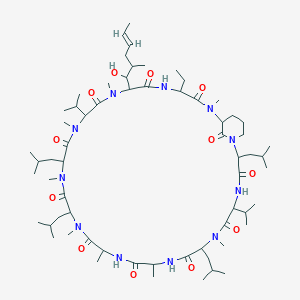
3-Ethyl-2-propan-2-ylpyrimidin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-propan-2-ylpyrimidin-4-imine, also known as EPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPI is a pyrimidine derivative that has been synthesized using various methods, and it has shown promising results in several areas of research.
Wirkmechanismus
3-Ethyl-2-propan-2-ylpyrimidin-4-imine's mechanism of action is not fully understood, but it has been shown to inhibit the activity of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory cytokines, which contribute to the development of various diseases.
Biochemical and Physiological Effects:
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been shown to have several biochemical and physiological effects, including reducing the levels of reactive oxygen species and inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects contribute to its potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, its high reactivity with other compounds and potential toxicity at high concentrations are limitations that need to be considered.
Zukünftige Richtungen
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has shown promising results in various scientific research studies, and there are several future directions for its use. These include exploring its potential therapeutic benefits in neurodegenerative diseases, cancer, and cardiovascular diseases, as well as investigating its mechanism of action in more detail. Additionally, the development of new synthetic methods for 3-Ethyl-2-propan-2-ylpyrimidin-4-imine could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
3-Ethyl-2-propan-2-ylpyrimidin-4-imine can be synthesized using different methods, including the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with isopropylamine. Another method involves the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with 2-amino-2-methyl-1-propanol. Both methods produce high yields of 3-Ethyl-2-propan-2-ylpyrimidin-4-imine.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory properties and has been used in studies related to neuroprotection, cancer, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
114362-22-0 |
|---|---|
Produktname |
3-Ethyl-2-propan-2-ylpyrimidin-4-imine |
Molekularformel |
C9H15N3 |
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
3-ethyl-2-propan-2-ylpyrimidin-4-imine |
InChI |
InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |
InChI-Schlüssel |
BGJOFJBCVUNAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=N)C=CN=C1C(C)C |
Kanonische SMILES |
CCN1C(=N)C=CN=C1C(C)C |
Synonyme |
4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


